1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(4-Fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound characterized by its unique pyrazolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate β-keto ester with hydrazine or a substituted hydrazine under acidic or basic conditions.
Introduction of the 4-fluorobenzoyl group: This step involves the acylation of the pyrazolone core using 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Addition of the hydroxyethyl group: The final step involves the alkylation of the pyrazolone derivative with an appropriate 2-hydroxyethyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzoyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 1-(4-fluorobenzoyl)-4-(2-carboxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one.
Reduction: 1-(4-fluorobenzyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Pharmacology: Due to its structural similarity to known bioactive pyrazolones, it may exhibit anti-inflammatory, analgesic, or antipyretic properties.
Biochemistry: It can be used as a probe to study enzyme interactions and metabolic pathways involving pyrazolone derivatives.
Industry:
Dye and Pigment Industry: The compound can be used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Agriculture: It may serve as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The fluorobenzoyl group can enhance binding affinity to target proteins, while the hydroxyethyl group can improve solubility and bioavailability.
Comparison with Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and antipyretic properties.
4-Aminoantipyrine: Used as an analgesic and antipyretic agent.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazolone derivative with anti-inflammatory properties.
Uniqueness: 1-(4-Fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the 4-fluorobenzoyl group, which can enhance its pharmacological profile by increasing lipophilicity and metabolic stability. The hydroxyethyl group also provides additional sites for chemical modification, potentially leading to derivatives with improved efficacy and safety profiles.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-9-12(7-8-18)14(20)16(2)17(9)13(19)10-3-5-11(15)6-4-10/h3-6,18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYYZGMYVNZPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C(=O)C2=CC=C(C=C2)F)C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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